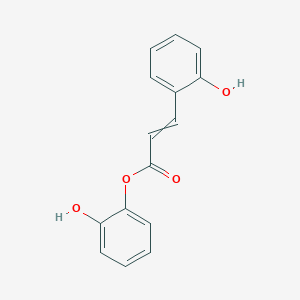
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is a derivative of cinnamic acid, characterized by the presence of hydroxy groups on both phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 2-hydroxycinnamic acid with 2-hydroxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated esters .
Scientific Research Applications
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups on the phenyl rings can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycinnamic Acid: Shares a similar structure but lacks the ester linkage.
4-Hydroxycinnamic Acid: Another derivative of cinnamic acid with a hydroxy group at the para position.
3-Phenoxy-2-hydroxypropyl Acrylate: Similar in structure but with different functional groups and reactivity.
Uniqueness
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to its dual hydroxy groups and ester linkage, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
217632-53-6 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(2-hydroxyphenyl) 3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H12O4/c16-12-6-2-1-5-11(12)9-10-15(18)19-14-8-4-3-7-13(14)17/h1-10,16-17H |
InChI Key |
KTXYLCWJXGHSRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















